Boc-3,4-dihydroxy-L-phenylalanine

Descripción general

Descripción

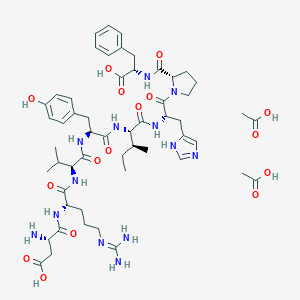

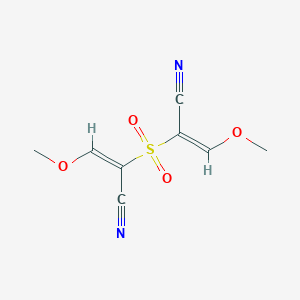

Boc-3,4-dihydroxy-L-phenylalanine, also known as Boc-L-DOPA, is a derivative of the amino acid phenylalanine . It has a molecular weight of 297.30400 and a molecular formula of C14H19NO6 . It is used in biochemical research .

Synthesis Analysis

The synthesis of Boc-3,4-dihydroxy-L-phenylalanine involves several steps, including the self-polymerization of biopolymer polyvalent ions and 3,4-dihydroxy-L-phenylalanine (L-Dopa) . The exact synthesis process may vary depending on the specific requirements of the research or application.Molecular Structure Analysis

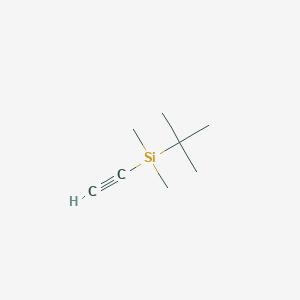

The molecular structure of Boc-3,4-dihydroxy-L-phenylalanine is represented by the formula (HO)2C6H3CH2CH(NH2)CO2H . The compound has a density of 1.318 .Physical And Chemical Properties Analysis

Boc-3,4-dihydroxy-L-phenylalanine has a molecular weight of 297.30400 and a density of 1.318 . The boiling point and melting point are not available .Aplicaciones Científicas De Investigación

Nanotechnology

“Boc-3,4-dihydroxy-L-phenylalanine” has been used in the field of nanotechnology. Specifically, it has been used in the construction of artificial nanocatalysts by simulating natural enzymes, thereby bringing new properties for practical applications . In one study, chiral tetrapeptide-engineered copper nanoparticles were fabricated as an artificial peroxidase .

Colorimetric Recognition

This compound has been used in colorimetric recognition. A protocol for distinguishing between D, L-DOPA enantiomers through colorimetric recognition was established . This study provides a new insight into the design and fabrication of oligopeptides@CuNPs-based chiral nanozymes with improved catalytic performance .

Synthesis of Nanostructures

“Boc-3,4-dihydroxy-L-phenylalanine” has been used in the synthesis of silver and gold nanostructures . The induced pigment reduced silver nitrate and chloroauric acid to silver and gold nanostructures, respectively .

Anti-fungal Properties

The silver nanoparticles synthesized using this compound have been used for the development of anti-fungal paints . These nanoparticles displayed excellent anti-fungal properties towards an Aspergillus sp .

Staining of Melanocytes

“Boc-3,4-dihydroxy-L-phenylalanine” has been used to stain melanocytes . This application is particularly useful in biological and medical research.

Parkinson’s Disease Research

This compound has been used to study its effects on a Drosophila model of Parkinson’s disease . This research is crucial for understanding the mechanisms of Parkinson’s disease and developing potential treatments.

Cell Adhesion

“Boc-3,4-dihydroxy-L-phenylalanine” is used as a cell adhesion molecule in serum-free cultures of anchorage-dependent mammalian cells . This application is important in cell biology and tissue engineering research.

Treatment of Parkinson’s Disease

This compound is used as an anticholinergic drug in the treatment of Parkinson’s disease . It acts as an intermediate in the biosynthesis of other catecholamines (norepinephrine, epinephrine) and melanin .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of Boc-3,4-dihydroxy-L-phenylalanine is the enzyme aromatic L-amino acid decarboxylase (AADC) . This enzyme plays a crucial role in the synthesis of important neurotransmitters like dopamine, noradrenaline, and serotonin .

Mode of Action

Boc-3,4-dihydroxy-L-phenylalanine interacts with its target, AADC, by serving as a precursor for the synthesis of these neurotransmitters . It undergoes conversion to dopamine through the action of AADC within the brain .

Biochemical Pathways

Boc-3,4-dihydroxy-L-phenylalanine is involved in the biosynthesis of catecholamines, which include neurotransmitters like dopamine, noradrenaline, and serotonin . It acts as an intermediate compound in these pathways . The unique catechol moiety of this compound can be used as a versatile handle for site-specific protein functionalizations .

Pharmacokinetics

It is known that it can cross the blood-brain barrier, which is crucial for its role in neurotransmitter synthesis .

Result of Action

The result of Boc-3,4-dihydroxy-L-phenylalanine’s action is the production of important neurotransmitters like dopamine, noradrenaline, and serotonin . These neurotransmitters play crucial roles in various physiological functions, including mood regulation, motor control, and the body’s response to stress .

Propiedades

IUPAC Name |

(2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6/c1-14(2,3)21-13(20)15-9(12(18)19)6-8-4-5-10(16)11(17)7-8/h4-5,7,9,16-17H,6H2,1-3H3,(H,15,20)(H,18,19)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEMVSDPTZRTIL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Difluoro-3-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B8982.png)

![3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B8998.png)